
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a novel small molecule that has gained significant attention in various fields of research and industry. This compound is characterized by the presence of an iodo-substituted pyrazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor, followed by the introduction of the carbaldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The iodo group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
5-(4-Iodo-1H-pyrazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
4-Iodo-1H-pyrazole: Shares the iodo-substituted pyrazole ring but lacks the additional functional groups.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the iodo group but contains the same core structure.
5-(4-Iodo-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole: Another iodo-substituted pyrazole derivative with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9IN4O |
|---|---|
Peso molecular |
316.10 g/mol |
Nombre IUPAC |
5-(4-iodopyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H9IN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3 |
Clave InChI |
DAIJSSNWPXHTSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C=O)N2C=C(C=N2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


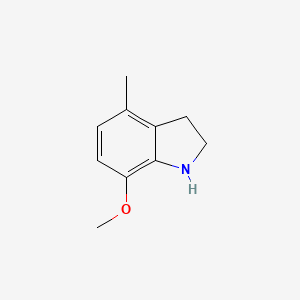
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetamide](/img/structure/B13317937.png)
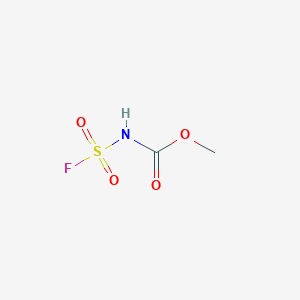
![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)
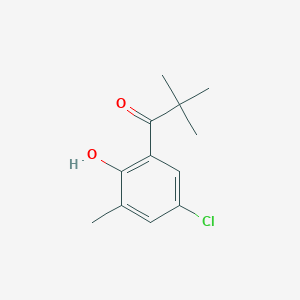
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13317955.png)


![2-[(4-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13317972.png)
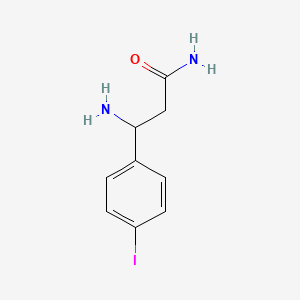

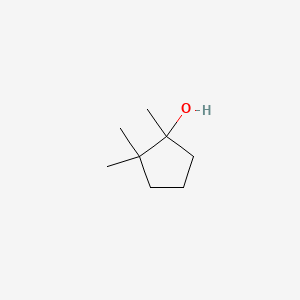
![2-[(3-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13317997.png)
